molecular formula C10H8F2N2O2 B2972475 2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2168187-84-4

2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2972475
CAS No.: 2168187-84-4
M. Wt: 226.183
InChI Key: TYKJKCXDMAGQIM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the difluoromethyl group in this compound is particularly noteworthy as it can significantly influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of an appropriate precursor containing both the pyridine and imidazole rings. The difluoromethyl group can be introduced through a difluoromethylation reaction, which may involve the use of reagents such as Difluoromethyl 2-pyridyl sulfone.

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

. In medicinal chemistry, it can serve as a building block for the synthesis of more complex molecules with potential therapeutic properties. Its unique structure and reactivity make it a valuable tool for drug discovery and development.

Mechanism of Action

When compared to other similar compounds, 2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid stands out due to its unique difluoromethyl group. Similar compounds may include other imidazo[1,2-a]pyridines without the difluoromethyl group or with different substituents on the pyridine ring. The presence of the difluoromethyl group can significantly influence the compound's chemical properties and biological activity, making it a valuable addition to the chemical library.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine

  • 2-Methylimidazo[1,2-a]pyridine

  • 6-Methylimidazo[1,2-a]pyridine

Properties

IUPAC Name

2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-5-2-3-6-13-7(9(11)12)8(10(15)16)14(6)4-5/h2-4,9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKJKCXDMAGQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)O)C(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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